molecular formula C15H15N3O2 B2535737 N-(cyanomethyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide CAS No. 1797075-01-4

N-(cyanomethyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide

Cat. No.: B2535737
CAS No.: 1797075-01-4
M. Wt: 269.304
InChI Key: ZKOJBRRWZNAFFD-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide typically involves the reaction of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid with cyanomethyl and methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(cyanomethyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
  • 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate

Uniqueness

N-(cyanomethyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-13(10-14(19)18(2)9-8-16)17-15(20-11)12-6-4-3-5-7-12/h3-7H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOJBRRWZNAFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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